Cas no 15788-98-4 (N-Ethyl-3-hydroxybenzamide)

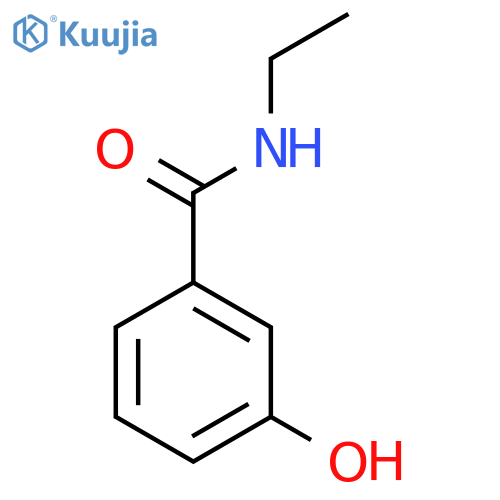

N-Ethyl-3-hydroxybenzamide structure

商品名:N-Ethyl-3-hydroxybenzamide

N-Ethyl-3-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-ethyl-3-hydroxy-

- N-ethyl-3-hydroxyBenzamide

- 3-Hydroxy-N-ethylbenzamid

- Benzamide,N-ethyl-3-hydroxy

- EN300-61770

- DTXSID90524826

- SCHEMBL161026

- AKOS000207641

- SB75902

- FT-0740777

- Z32024396

- BS-21581

- Benzamide, N-ethyl-3-hydroxy-

- 15788-98-4

- N-Ethyl-3-hydroxybenzamide

-

- インチ: InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)

- InChIKey: XEARKGOSBVSNJD-UHFFFAOYSA-N

- ほほえんだ: C(NC(=O)C1C=CC=C(O)C=1)C

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 343.6±25.0 °C at 760 mmHg

- フラッシュポイント: 161.6±23.2 °C

- 屈折率: 1.554

- PSA: 49.33000

- LogP: 1.53280

- じょうきあつ: 0.0±0.8 mmHg at 25°C

N-Ethyl-3-hydroxybenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Ethyl-3-hydroxybenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Ethyl-3-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61770-5.0g |

N-ethyl-3-hydroxybenzamide |

15788-98-4 | 95.0% | 5.0g |

$240.0 | 2025-03-21 | |

| TRC | E945540-250mg |

N-Ethyl-3-hydroxybenzamide |

15788-98-4 | 250mg |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-61770-0.5g |

N-ethyl-3-hydroxybenzamide |

15788-98-4 | 95.0% | 0.5g |

$62.0 | 2025-03-21 | |

| Apollo Scientific | OR908144-1g |

N-Ethyl-3-hydroxybenzamide |

15788-98-4 | 98% | 1g |

£115.00 | 2025-02-20 | |

| TRC | E945540-500mg |

N-Ethyl-3-hydroxybenzamide |

15788-98-4 | 500mg |

$87.00 | 2023-05-18 | ||

| TRC | E945540-1g |

N-Ethyl-3-hydroxybenzamide |

15788-98-4 | 1g |

$98.00 | 2023-05-18 | ||

| Enamine | EN300-61770-10.0g |

N-ethyl-3-hydroxybenzamide |

15788-98-4 | 95.0% | 10.0g |

$420.0 | 2025-03-21 | |

| A2B Chem LLC | AA79892-100mg |

N-Ethyl-3-hydroxybenzamide |

15788-98-4 | 95% | 100mg |

$64.00 | 2024-01-03 | |

| A2B Chem LLC | AA79892-2.5g |

N-Ethyl-3-hydroxybenzamide |

15788-98-4 | 95% | 2.5g |

$183.00 | 2024-01-03 | |

| Aaron | AR001QHS-50mg |

BENZAMIDE, N-ETHYL-3-HYDROXY- |

15788-98-4 | 95% | 50mg |

$52.00 | 2025-03-18 |

N-Ethyl-3-hydroxybenzamide 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

15788-98-4 (N-Ethyl-3-hydroxybenzamide) 関連製品

- 15788-97-3(3-Hydroxy-N-methylbenzamide)

- 27642-27-9(4-Hydroxy-N-methylbenzamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量